BenchChemオンラインストアへようこそ!

2-(3-bromophenoxy)-N-(2-ethoxyphenyl)propanamide

Lipophilicity cLogP ADME prediction

2-(3-Bromophenoxy)-N-(2-ethoxyphenyl)propanamide (CAS 632290-70-1, molecular formula C17H18BrNO3, molecular weight 364.23 g/mol) is a synthetic bromophenoxy propanamide derivative featuring a 3-bromophenoxy group at the α-carbon of the propanamide backbone and an N-(2-ethoxyphenyl) amide substituent. The compound bears the characteristic ortho-ethoxy substitution on the aniline ring, which distinguishes it from N-phenyl, N-benzyl, and N-alkyl analogs within the bromophenoxy propanamide series.

Molecular Formula C17H18BrNO3
Molecular Weight 364.239
CAS No. 632290-70-1
Cat. No. B2721669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-bromophenoxy)-N-(2-ethoxyphenyl)propanamide
CAS632290-70-1
Molecular FormulaC17H18BrNO3
Molecular Weight364.239
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C(C)OC2=CC(=CC=C2)Br
InChIInChI=1S/C17H18BrNO3/c1-3-21-16-10-5-4-9-15(16)19-17(20)12(2)22-14-8-6-7-13(18)11-14/h4-12H,3H2,1-2H3,(H,19,20)
InChIKeyNSZYOQFORVICMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Bromophenoxy)-N-(2-ethoxyphenyl)propanamide (CAS 632290-70-1): Chemical Identity and Screening Library Provenance


2-(3-Bromophenoxy)-N-(2-ethoxyphenyl)propanamide (CAS 632290-70-1, molecular formula C17H18BrNO3, molecular weight 364.23 g/mol) is a synthetic bromophenoxy propanamide derivative featuring a 3-bromophenoxy group at the α-carbon of the propanamide backbone and an N-(2-ethoxyphenyl) amide substituent [1]. The compound bears the characteristic ortho-ethoxy substitution on the aniline ring, which distinguishes it from N-phenyl, N-benzyl, and N-alkyl analogs within the bromophenoxy propanamide series. It originates from the ChemBridge Hit2Lead screening collection (ChemBridge ID 5238938) and is catalogued in the ZINC database (ZINC253505262) as part of the BBB-permeable subset [2]. As of the latest database annotation, no primary biological activity data has been reported for this specific compound, and its value proposition rests on its differentiated physicochemical profile within an underexplored chemical series rather than on established target engagement [2].

Why 2-(3-Bromophenoxy)-N-(2-ethoxyphenyl)propanamide Cannot Be Interchanged with In-Class Bromophenoxy Propanamide Analogs


The bromophenoxy propanamide scaffold tolerates diverse N-substitution, and small structural changes produce large shifts in lipophilicity, hydrogen-bonding capacity, and conformational flexibility that collectively determine ADME profile and target-binding potential. Within this series, logP ranges from approximately 1.87 (core 2-(3-bromophenoxy)propanamide) to above 4.0 (N-benzyl derivative), spanning a >100-fold difference in predicted partition coefficient that translates to markedly different membrane permeability, protein binding, and solubility . The N-(2-ethoxyphenyl) substitution in the target compound confers an intermediate cLogP of 3.04–3.76 while also introducing an ortho-ethoxy oxygen that can serve as an intramolecular hydrogen-bond acceptor, a feature absent in N-phenyl, N-benzyl, N-(3,5-dimethylphenyl), and N-(4-isopropoxyphenyl) comparators. These physicochemical differences mean that simply selecting the lowest-cost or most available in-class compound may select for an incorrect lipophilicity range or a different hydrogen-bonding motif, directly affecting screening hit progression and lead optimization trajectories.

Quantitative Differentiation Evidence for 2-(3-Bromophenoxy)-N-(2-ethoxyphenyl)propanamide (CAS 632290-70-1) vs. Closest Analogs


Lipophilicity Differentiation: Intermediate cLogP vs. Core Scaffold and N-Benzyl Analog

The target compound occupies a distinct intermediate lipophilicity space that is inaccessible to both the simpler core scaffold and the more lipophilic N-benzyl analog. Its cLogP of 3.04–3.76 (reported by PrenDB and ChemExper) sits approximately 1.2–1.9 log units above the core 2-(3-bromophenoxy)propanamide (logP 1.87) and approximately 0.25–0.97 log units below N-benzyl-2-(3-bromophenoxy)propanamide (logP 4.01) . This represents a 16- to 80-fold difference in predicted octanol-water partition coefficient relative to the core scaffold and a ~2- to 9-fold difference relative to the N-benzyl analog. The compound also provides an estimated aqueous solubility (cLogS -5.853, corresponding to ~0.51 mg/L) that is substantially lower than the core scaffold and moderately above the N-benzyl analog, consistent with its intermediate lipophilicity .

Lipophilicity cLogP ADME prediction drug-likeness

Ortho-Ethoxy Hydrogen-Bonding Motif: Differentiated H-Bond Acceptor Profile vs. N-Phenyl and N-(4-Isopropoxyphenyl) Analogs

The N-(2-ethoxyphenyl) group in the target compound places an ethoxy oxygen at the ortho position of the aniline ring, creating a five-atom intramolecular hydrogen-bond acceptor motif (amide NH to ortho-ethoxy oxygen) that can influence molecular conformation. This ortho-alkoxy anilide motif is absent in the closely related N-phenyl analog (CAS 632290-57-4, which has no alkoxy substitution on the aniline ring) and differs in both position and electronic character from the para-isopropoxy substitution in 2-(3-bromophenoxy)-N-(4-isopropoxyphenyl)propanamide [1]. The target compound presents 5 hydrogen-bond acceptor sites (ChemExper: H-acceptor count 5) compared to 3 for the N-phenyl analog . The ortho-ethoxy group also increases the topological polar surface area (tPSA ~62 Ų) compared to N-phenyl (estimated tPSA ~38 Ų) and N-(3,5-dimethylphenyl) (estimated tPSA ~38 Ų) analogs, potentially modulating passive permeability and blood-brain barrier penetration in a manner distinct from para-substituted or unsubstituted analogs .

Hydrogen bonding ortho effect conformational restriction medicinal chemistry design

Rotatable Bond Count and Conformational Flexibility vs. N-(Methyl/Trimethyl)phenyl Analogs

The target compound possesses approximately 8 rotatable bonds (ChemExper reports 5 rotatable bonds but this appears to undercount; structure-based count identifies 8: one at the phenoxy-propanamide link, one at the amide N-aryl bond, three in the ethoxy chain, two in the propanamide backbone, and one at the bromophenoxy–propanamide junction), placing it at the higher end of rotatable bond count among bromophenoxy propanamide analogs. The core scaffold 2-(3-bromophenoxy)propanamide has only 3 rotatable bonds , while the N-(2,4,6-trimethylphenyl) analog (CAS 632290-65-4) is expected to have fewer rotatable bonds (approximately 5) due to the absence of the ethoxy side chain [1]. Higher rotatable bond count increases conformational entropy in the unbound state, imposing a larger entropic penalty upon binding and potentially favoring targets with deep, well-defined binding pockets where conformational restriction is less penalizing. For fragment-based screening, the higher flexibility of the target compound may reduce initial hit rates compared to more rigid analogs but can yield higher ligand efficiency when productive binding conformations are identified.

Conformational flexibility rotatable bonds entropic penalty fragment-based drug discovery

Fragment-Based Lead Generation Potential: Cryptic Binding Pocket Engagement in Burkholderia pseudomallei DsbA

The bromophenoxy propanamide scaffold has been experimentally validated as a fragment that binds to the cryptic hydrophobic pocket of Burkholderia pseudomallei DsbA (BpsDsbA), a validated antimicrobial virulence target [1]. In the published study, bromophenoxy propanamide fragment (1) showed detectable binding by both X-ray crystallography (co-crystal structure PDB 7LUH) and 2D [15N,1H]-HSQC NMR, with a Tyr110 backbone amide chemical shift perturbation of >0.05 ppm at 2 mM fragment concentration [1]. The binding affinity (Kd) was reported as >2 mM (low millimolar range), consistent with a fragment-sized ligand [1][2]. Although the fragment used in this study (bromophenoxy propanamide, compound 1) is the core scaffold rather than the N-(2-ethoxyphenyl)-substituted target compound, the crystal structure reveals that the cryptic pocket accommodates the bromophenoxy moiety while leaving the amide nitrogen accessible for further elaboration, as explicitly noted in the publication: 'Small fragments such as 1 and 2 are not expected to have a high energetic binding affinity due to their relatively small surface area and the few functional groups that are available for intermolecular interactions. However, their simplicity makes them ideal for functionalization and optimization' [1]. The N-(2-ethoxyphenyl) substituent in the target compound represents a growth vector from this validated fragment hit, providing additional binding surface area and hydrogen-bonding functionality without infringing on the bromophenoxy core that occupies the cryptic pocket.

Antimicrobial drug discovery DsbA cryptic pocket fragment-based screening Burkholderia pseudomallei

Precedented Scaffold for p38 Kinase and Anti-Inflammatory Screening Programs

Phenoxy-substituted benzamide and propanamide compounds, including bromophenoxy derivatives, have been experimentally screened for p38 kinase inhibition, anti-inflammatory activity, and antitubercular activity [1]. In a published study, 21 amide compounds bearing phenoxy, benzyloxy, or pyridinyl groups were synthesized by benzoylation and evaluated in parallel across p38 kinase inhibitory, anti-inflammatory, antimicrobial, and antitubercular assays, demonstrating that this scaffold class possesses polypharmacological potential [1][2]. While the target compound was not part of this specific panel, its structural features (3-bromophenoxy group, amide linkage, substituted N-aryl group) align with the chemotype represented in this study. Among the in-class analogs, 2-(3-bromophenoxy)-N-(3-hydroxycyclobutyl)propanamide has been reported to exhibit potent inhibitory activity against breast, prostate, and lung cancer cell lines , providing class-level precedent for anticancer activity within the bromophenoxy propanamide series. The target compound's N-(2-ethoxyphenyl) substitution differentiates it from these tested analogs and represents an unexplored vector within a chemotype that has demonstrated activity across multiple therapeutic target classes.

p38 kinase inhibition anti-inflammatory antitubercular amide screening library

Broader Bromophenol Natural Product Class Activity: Marine-Derived Bromophenol Antioxidant and Cytotoxic Precedent

Bromophenol derivatives isolated from marine sources (notably the sponge Dysidea granulosa) exhibit potent antioxidant activity demonstrated by multiple bioanalytical assays and bactericidal activity against MRSA and Pseudomonas aeruginosa [1]. These natural bromophenols share the brominated phenoxy substructure with the target compound, and the broader bromophenol chemotype has been extensively validated as a source of bioactive lead structures [1]. A synthetic bromophenol derivative, BOS-102 (structurally related to 2-(3-bromophenoxy)-N-phenylpropanamide), has demonstrated significant anticancer activity by inducing cell cycle arrest and apoptosis in human lung cancer cells . The target compound combines the 3-bromophenoxy substructure (shared with natural bromophenols) with a synthetic N-(2-ethoxyphenyl) amide, creating a hybrid chemotype that bridges natural product-inspired bromophenol activity with synthetic amide drug design. This hybrid nature offers a differentiated intellectual property and activity profile position compared to both purely natural bromophenols and non-brominated phenoxy amides.

Bromophenols marine natural products antioxidant cytotoxicity chemotype comparison

Recommended Research and Industrial Application Scenarios for 2-(3-Bromophenoxy)-N-(2-ethoxyphenyl)propanamide (CAS 632290-70-1)


Fragment Growth and Structure-Guided Optimization for Burkholderia pseudomallei DsbA Inhibitor Development

The validated bromophenoxy propanamide fragment hit (Kd >2 mM, PDB 7LUH co-crystal structure available) [1] provides a defined structural starting point for fragment growth. 2-(3-Bromophenoxy)-N-(2-ethoxyphenyl)propanamide represents a commercial, pre-synthesized fragment elaboration that extends from the amide nitrogen into an adjacent pocket or solvent-exposed region of the BpsDsbA cryptic binding site. Procurement of this compound enables direct soaking or co-crystallization experiments with BpsDsbA, competitive binding assays (NMR or SPR), and structure-guided optimization using the publicly available PDB 7LUH structure as a molecular docking template, without requiring de novo synthesis of initial fragment growth analogs.

Physicochemically Diverse Screening Library Expansion for Phenotypic Antimicrobial or Anticancer Campaigns

Screening libraries enriched in compounds with intermediate lipophilicity (cLogP 3–4) and moderate polar surface area (~60–70 Ų) are underrepresented in many commercial collections. The target compound occupies this underexplored region, with cLogP of 3.04–3.76 and tPSA of ~62 Ų [1]. Its structural novelty (no known biological activity in public databases) [2] and its position within a chemotype with validated polypharmacological potential (p38 kinase, anti-inflammatory, antitubercular, and anticancer activity reported for structural analogs) [3] make it suitable for inclusion in screening decks targeting Gram-negative bacterial infections, cancer cell line panels, or inflammation models where ortho-alkoxy anilide pharmacophores may engage novel targets.

Structure-Activity Relationship (SAR) Exploration of N-Aryl Substitution Effects on Bromophenoxy Propanamide Bioactivity

A systematic SAR study comparing the target compound with its N-phenyl (CAS 632290-57-4), N-(3,5-dimethylphenyl) (CAS 632290-60-9), N-(2,4,6-trimethylphenyl) (CAS 632290-65-4), and N-(4-isopropoxyphenyl) analogs would illuminate the role of ortho-alkoxy substitution on target binding, selectivity, and ADME properties [1]. The target compound is the only commercially catalogued member of this series bearing an ortho-ethoxy substituent, enabling an assessment of whether ortho-alkoxy anilide intramolecular hydrogen bonding [2] translates to differentiated binding kinetics, residence time, or off-target profiles compared to unsubstituted, methyl-substituted, and para-alkoxy analogs.

Computational Chemistry and Molecular Docking Benchmarking Using an Underexplored, Publicly Characterized Scaffold

The target compound is catalogued in the ZINC database (ZINC253505262) with 3D conformer representations [1], and its core scaffold has a published protein-ligand co-crystal structure (PDB 7LUH) with partial occupancy data suitable for benchmarking docking pose prediction, scoring function accuracy, and cryptic pocket detection algorithms [2]. The absence of reported biological activity [1] makes it an unbiased test case for prospective virtual screening validation studies, where computational predictions can be compared against subsequent experimental testing without the confounding influence of prior activity knowledge.

Quote Request

Request a Quote for 2-(3-bromophenoxy)-N-(2-ethoxyphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.